4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate
Overview
Description
4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is a synthetic compound characterized by a tert-butyl ester group and a tert-butoxycarbonyl-protected amino group. It's recognized for its potential utility in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate typically involves multi-step organic reactions. One common route starts with the protected amino acid, which undergoes esterification and tert-butylation to introduce the tert-butyl ester group.
Industrial Production Methods: Scalable methods involve optimized conditions to ensure high yield and purity. Advanced catalytic techniques and controlled reaction environments are often employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly affecting the tert-butyl group or the alpha-amino group.
Reduction: Reduction reactions can be facilitated by hydrogenation, particularly focusing on the carboxyl group.
Substitution: Substitution reactions often involve the tert-butoxycarbonyl group, commonly through nucleophilic attack.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Pd-C, NaBH₄
Substitution: Nucleophiles such as NH₃, OH⁻
Major Products Formed:
Oxidation may yield oxidized derivatives of the tert-butyl group.
Reduction generally forms reduced forms of the carboxy or ester group.
Substitution reactions can yield deprotected or substituted derivatives.
Scientific Research Applications
4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate finds applications across : this compound finds applications across: Chemistry: Intermediate in organic synthesis, useful in constructing complex molecules. Biology: Serves as a biochemical probe for studying enzyme kinetics. Medicine: Investigated as a potential prodrug or protecting group for therapeutic agents. Industry: Utilized in the production of specialized polymers and coatings.
Mechanism of Action
The compound exerts its effects through mechanisms involving its reactive functional groups:
The tert-butyl ester and tert-butoxycarbonyl groups undergo hydrolysis under acidic or basic conditions, releasing active intermediates.
Targeting molecular pathways involving esterases and proteases.
Comparison with Similar Compounds
N-tert-butoxycarbonyl (Boc)-protected amino acids
tert-Butyl esters of amino acids
tert-Butoxycarbonyl derivatives of peptides
Comparison: While similar in protective functionality, 4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate boasts a unique combination of tert-butyl and tert-butoxycarbonyl groups, enhancing its stability and reactivity profile.
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-9(11(17)19-7)15-12(18)21-14(4,5)6/h9H,8H2,1-7H3,(H,15,18)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDMHIVYJNZIHQ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143288 | |
Record name | 4-(1,1-Dimethylethyl) 1-methyl N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18635-49-9 | |
Record name | 4-(1,1-Dimethylethyl) 1-methyl N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18635-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl) 1-methyl N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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